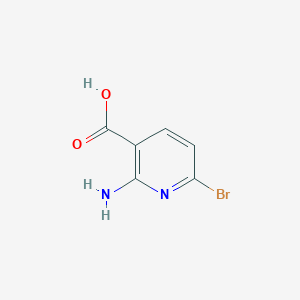

2-Amino-6-bromonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOAIGICMNFDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720967 | |

| Record name | 2-Amino-6-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-51-3 | |

| Record name | 2-Amino-6-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-amino-6-bromonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the core synthetic strategy, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative incorporating both an amino and a bromo functional group, making it a versatile intermediate for the synthesis of a wide range of more complex molecules. These functional groups offer multiple reaction sites for further chemical modifications, such as nucleophilic substitution, cross-coupling reactions, and amide bond formation. Its structural motif is of interest in the development of novel therapeutic agents. This guide focuses on a reliable and accessible synthetic route.

Core Synthesis Pathway: Hydrolysis of Methyl 2-Amino-6-bromonicotinate

The most direct and efficient pathway for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 2-amino-6-bromonicotinate. This starting material is commercially available, which significantly streamlines the synthesis process by eliminating the need for multiple, complex preliminary steps.

The reaction involves the saponification of the methyl ester in the presence of a base, typically an alkali metal hydroxide such as sodium hydroxide, followed by acidification to protonate the carboxylate and precipitate the desired carboxylic acid.

Caption: Synthesis of this compound via hydrolysis.

Quantitative Data

The following table summarizes the key quantitative data associated with the hydrolysis of a related substrate, which can be considered indicative for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-amino-6-bromonicotinate | Commercially Available |

| Molecular Formula | C₇H₇BrN₂O₂ | N/A |

| Molecular Weight | 231.05 g/mol | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₆H₅BrN₂O₂ | N/A |

| Molecular Weight | 217.02 g/mol | N/A |

| Expected Yield | ~33% (based on a similar reaction) | [1] |

| Purity | >95% (typical for this method) | N/A |

Experimental Protocol: Hydrolysis of Methyl 2-amino-6-bromonicotinate

This protocol is adapted from the hydrolysis of ethyl 6-aminonicotinate and is expected to be effective for the methyl ester of this compound.[1]

Materials:

-

Methyl 2-amino-6-bromonicotinate

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

2 M Hydrochloric Acid (HCl) aqueous solution

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 2-amino-6-bromonicotinate in methanol.

-

Saponification: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide. The reaction mixture is then stirred at room temperature for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the methanol is removed under reduced pressure using a rotary evaporator.

-

Dilution: The remaining aqueous residue is diluted with a small volume of deionized water.

-

Acidification: The solution is then carefully acidified with a 2 M HCl solution to a pH of approximately 3. This should be done dropwise while monitoring the pH.

-

Precipitation and Isolation: The resulting precipitate of this compound is isolated by vacuum filtration using a Buchner funnel.

-

Washing and Drying: The collected solid is washed with cold deionized water and then dried under vacuum to yield the final product.

Caption: Workflow for the hydrolysis of methyl 2-amino-6-bromonicotinate.

Alternative Synthesis Pathway: A Conceptual Overview

An alternative, though more complex, synthetic route could involve the selective amination of a 2,6-dihalonicotinic acid derivative. This pathway would require careful control of reaction conditions to achieve mono-amination at the 2-position without reacting at the 6-position. While challenging, this approach could be valuable if the ester starting material is unavailable. The general steps would include:

-

Starting Material: 2,6-Dichloronicotinic acid or 2,6-dibromonicotinic acid.

-

Selective Amination: Reaction with an amino source (e.g., ammonia or a protected amine) under conditions that favor substitution at the more reactive 2-position. This could potentially be achieved using a copper- or palladium-catalyzed cross-coupling reaction.

-

Purification: Separation of the desired 2-amino-6-halonicotinic acid from the starting material and any di-aminated byproducts.

Due to the complexities of achieving high regioselectivity, this pathway is presented as a conceptual alternative and would require significant experimental optimization.

Conclusion

The synthesis of this compound is most reliably achieved through the hydrolysis of its commercially available methyl ester. This method is straightforward, utilizes common laboratory reagents and techniques, and is amenable to scale-up. The detailed protocol and associated data provided in this guide are intended to support researchers in the efficient synthesis of this important chemical intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-6-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-6-bromonicotinic acid. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The presence of an amino group, a bromine atom, and a carboxylic acid on the nicotinic acid scaffold imparts specific chemical characteristics relevant to its use as a building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1196157-51-3 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | Off-white to white crystalline powder (typical for similar compounds) | [3] |

| Purity | Typically ≥98% | [2] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining key physicochemical properties of organic compounds like this compound.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Set the apparatus to heat at a rapid rate (e.g., 10°C/min) to determine an approximate melting range.[6]

-

Allow the apparatus to cool.

-

For an accurate measurement, heat the sample again, but at a slower rate (1-2°C/min) as the temperature approaches the approximate melting point.[6]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1 - T2.[6]

-

Solubility testing provides insights into the polarity and functional groups of a compound. The following protocol outlines a systematic approach to determine the solubility of this compound in various solvents.

Protocol: Qualitative Solubility Testing

-

General Procedure:

-

Solvent Series:

-

Water: Test for solubility in water. If soluble, test the solution's pH with litmus paper to determine if it is acidic, basic, or neutral.[9]

-

5% NaOH Solution: If insoluble in water, test for solubility in 5% aqueous NaOH. Solubility suggests the presence of an acidic functional group (like a carboxylic acid or phenol).[8][10]

-

5% NaHCO₃ Solution: If soluble in 5% NaOH, test in 5% aqueous NaHCO₃. Solubility in this weak base is indicative of a relatively strong acid, such as a carboxylic acid.[8][10]

-

5% HCl Solution: If insoluble in water and basic solutions, test for solubility in 5% aqueous HCl. Solubility suggests the presence of a basic functional group, such as an amine.[8][10]

-

The pKa value quantifies the acidity of a compound. For this compound, at least two pKa values are expected due to the acidic carboxylic acid group and the basic amino group. Potentiometric titration is a precise method for pKa determination.[11]

Protocol: Potentiometric Titration

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if the compound has low aqueous solubility.[11]

-

Calibrate a pH meter using standard buffer solutions.

-

-

Titration:

-

Immerse the calibrated pH electrode and a stirrer into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12]

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[12]

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The equivalence point is the point of the steepest slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point.[12] For a compound with multiple ionizable groups, multiple equivalence points and half-equivalence points will be observed.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or uncharacterized compound like this compound.

Caption: Figure 1: General Workflow for Physicochemical Characterization.

References

- 1. This compound | 1196157-51-3 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. m.youtube.com [m.youtube.com]

Structural Analysis of 2-Amino-6-bromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Amino-6-bromonicotinic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document outlines the predicted structural and spectroscopic properties of the molecule, based on computational modeling and analysis of analogous compounds. Detailed, best-practice experimental protocols for empirical structural determination via X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in the development of novel therapeutics.

Introduction

This compound (IUPAC Name: 2-amino-6-bromo-3-pyridinecarboxylic acid) is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[1] Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, such as amide bond formation, cross-coupling reactions, and nucleophilic aromatic substitution, rendering it a valuable component in the design of kinase inhibitors, protein degraders, and other targeted therapies.[1]

A thorough understanding of the three-dimensional structure, electronic properties, and spectroscopic fingerprint of this compound is paramount for its effective utilization in drug design and development. This guide presents a detailed overview of its structural characteristics.

Molecular Structure and Properties

The structural properties of this compound have been predicted using computational methods and analysis of structurally related compounds.

Predicted Crystallographic Data

While a definitive single-crystal X-ray structure for this compound is not publicly available, the following table summarizes predicted crystallographic parameters based on computational modeling and data from similar pyridine derivatives. These values provide a likely representation of the solid-state structure.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~8.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~730 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.97 |

Table 1: Predicted Crystallographic Data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic signatures for this compound.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | d | 1H | H-4 |

| ~6.80 | d | 1H | H-5 |

| ~7.50 (broad) | s | 2H | -NH₂ |

| ~13.0 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹H NMR Spectral Data.

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | -COOH |

| ~159.0 | C-2 |

| ~145.0 | C-6 |

| ~140.0 | C-4 |

| ~115.0 | C-3 |

| ~110.0 | C-5 |

Table 3: Predicted ¹³C NMR Spectral Data.

IR Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1620-1580 | Medium | N-H bend (amine), C=C and C=N ring stretch |

| ~1250 | Medium | C-O stretch |

| ~1100 | Medium | C-Br stretch |

Table 4: Predicted IR Spectral Data.

Mass Spectrometry (ESI-)

| m/z | Predicted Identity |

|---|

| 215.9, 217.9 | [M-H]⁻ |

Table 5: Predicted Mass Spectrometry Data, showing the characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and structural characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be approached through several synthetic routes, often starting from a substituted pyridine. A plausible workflow is outlined below.

X-ray Crystallography Protocol

Obtaining a single crystal suitable for X-ray diffraction is a critical step for unambiguous structure determination.[2]

Objective: To grow diffraction-quality single crystals of this compound.

Materials:

-

Purified this compound

-

A selection of solvents for solubility screening (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof)

-

Small glass vials or NMR tubes

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth.[3]

-

Solvent Screening: Determine a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but moderately soluble upon heating.[3]

-

Crystal Growth Methods:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent. Filter the solution to remove any particulate matter and leave it in a vibration-free environment to allow the solvent to evaporate slowly.[4]

-

Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.[5]

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this vial inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.[4]

-

-

Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.[2]

References

In-Depth Technical Guide: Characterization of PF-06463922 (Lorlatinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, also known as Lorlatinib, is a third-generation, highly potent, and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed to overcome resistance to earlier-generation ALK inhibitors, Lorlatinib exhibits significant activity against a wide range of ALK and ROS1 mutations, including those that confer resistance to crizotinib, ceritinib, and alectinib.[1][3] Its macrocyclic structure allows for high blood-brain barrier penetration, making it a critical therapeutic agent for patients with central nervous system (CNS) metastases.[4][5] This guide provides a comprehensive overview of the characterization data for PF-06463922, including its biochemical and cellular activity, detailed experimental protocols, and an exploration of its mechanism of action and resistance pathways.

Quantitative Characterization Data

The following tables summarize the key quantitative data for PF-06463922, demonstrating its potent inhibitory activity against wild-type and mutated ALK and ROS1 kinases.

Table 1: Biochemical Inhibitory Activity of PF-06463922 (Lorlatinib)

| Target | Ki (nM) | IC50 (nM) |

| ROS1 | <0.025[6] | - |

| ALK (Wild-Type) | <0.07[6] | - |

| ALKL1196M | 0.7[6] | 15-43[7] |

| ALKG1269A | - | 14-80[7] |

| ALK1151Tins | - | 38-50[7] |

| ALKG1202R | - | 77-113[7] |

Table 2: Cellular Inhibitory Activity of PF-06463922 (Lorlatinib) in Neuroblastoma Cell Lines

| Cell Line | ALK Status | IC50 (nM) |

| CLB-GE | Addicted | 25 ± 2 |

| CLB-BAR | Addicted | 16 ± 2 |

| Ba/F3 (ALKF1174I) | - | 4.9 |

| Ba/F3 (ALKF1174L) | - | 1.2 |

Data presented as mean ± standard deviation where available.

Mechanism of Action: ALK and ROS1 Signaling Pathway Inhibition

PF-06463922 is an ATP-competitive inhibitor that binds to the kinase domain of ALK and ROS1, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[8] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK, FIG-ROS1) that result in constitutive activation of these kinases.[9] This aberrant signaling drives cell proliferation, survival, and metastasis through pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT.[9][10] By inhibiting ALK and ROS1, PF-06463922 effectively abrogates these oncogenic signals.

Figure 1: Simplified ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (Ki or IC50) of PF-06463922 against ALK and ROS1 kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ALK or ROS1 kinase domain is used. A synthetic peptide substrate is prepared in assay buffer.

-

Compound Dilution: PF-06463922 is serially diluted in DMSO to create a concentration gradient.

-

Kinase Reaction: The kinase, peptide substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the compound dilutions.

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[11]

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data are fitted to a four-parameter logistic curve to determine the IC50 value.

Figure 2: Workflow for a biochemical kinase inhibition assay.

Cellular Proliferation Assay

Objective: To assess the effect of PF-06463922 on the viability and proliferation of cancer cell lines harboring ALK or ROS1 fusions.

Methodology:

-

Cell Seeding: Cancer cells (e.g., NCI-H3122, Ba/F3 expressing fusion proteins) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of PF-06463922. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified incubator.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

-

Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-ALK/ROS1 Inhibition

Objective: To confirm the on-target effect of PF-06463922 by measuring the phosphorylation status of ALK/ROS1 and downstream signaling proteins in treated cells.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with PF-06463922 for a specified time (e.g., 2-6 hours), then washed and lysed in a buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK/ROS1, total ALK/ROS1, and downstream targets (e.g., phospho-ERK, total ERK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of PF-06463922 in a living organism.

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., NCI-H3122) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.

-

Drug Administration: PF-06463922 is administered orally at a predetermined dose and schedule.[13] The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

Mechanisms of Resistance to PF-06463922

Despite the high efficacy of Lorlatinib, acquired resistance can emerge through various mechanisms. These can be broadly categorized as on-target (alterations in the ALK/ROS1 gene) and off-target (activation of bypass signaling pathways).

On-Target Resistance:

-

Compound Mutations: The most common on-target resistance mechanism involves the acquisition of multiple mutations within the ALK kinase domain.[14][15] These compound mutations can sterically hinder the binding of Lorlatinib.

Off-Target Resistance:

-

Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependence on ALK/ROS1.[16][17] This can include the activation of other receptor tyrosine kinases, such as EGFR or MET, or downstream signaling molecules like RAS.

Figure 3: Overview of resistance mechanisms to PF-06463922.

Conclusion

PF-06463922 (Lorlatinib) is a powerful and selective inhibitor of ALK and ROS1 kinases, demonstrating significant efficacy against a broad spectrum of mutations that confer resistance to previous generations of inhibitors. Its ability to penetrate the central nervous system addresses a critical unmet need in the treatment of ALK/ROS1-positive cancers. Understanding its detailed characterization, including its potent inhibitory activities, mechanism of action, and the pathways leading to resistance, is crucial for its optimal clinical application and for the development of next-generation therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important therapeutic agent.

References

- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 9. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. Western Blot Analysis [bio-protocol.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Digging into lorlatinib resistance in ALK-positive lung cancer: an editorial - Facchinetti - Chinese Clinical Oncology [cco.amegroups.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical Yield of 2-Amino-6-bromonicotinic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a potential synthetic route to 2-Amino-6-bromonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this document outlines a well-established and chemically sound approach: the direct bromination of 2-aminonicotinic acid. The following sections detail the theoretical yield calculations, a comprehensive experimental protocol, and a logical workflow diagram to guide researchers in the preparation of this compound.

Introduction

This compound is a substituted pyridine derivative with functional groups that make it an attractive starting material for the synthesis of a variety of complex molecules, including pharmaceutical intermediates. The presence of the amino, carboxylic acid, and bromo substituents allows for a range of subsequent chemical transformations, such as amide bond formation, cross-coupling reactions, and further derivatization of the pyridine ring. This guide focuses on a plausible and efficient method for its synthesis, providing the necessary data and procedures for laboratory-scale preparation.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.

The proposed synthesis involves the direct bromination of 2-aminonicotinic acid. The balanced chemical equation for this reaction is:

C₆H₆N₂O₂ + Br₂ → C₆H₅BrN₂O₂ + HBr

Table 1: Molar Masses of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 |

| Bromine | Br₂ | 159.81 |

| This compound | C₆H₅BrN₂O₂ | 217.02 |

To calculate the theoretical yield, we must first identify the limiting reactant. This is the reactant that will be completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed.

Example Calculation:

Assuming the reaction starts with 10.0 g of 2-aminonicotinic acid and an excess of bromine:

-

Moles of 2-aminonicotinic acid: Moles = Mass / Molar Mass = 10.0 g / 138.12 g/mol ≈ 0.0724 mol

-

Stoichiometric relationship: The reaction stoichiometry is 1:1 between 2-aminonicotinic acid and this compound. Therefore, the moles of product will equal the moles of the limiting reactant.

-

Theoretical yield of this compound (in grams): Mass = Moles × Molar Mass = 0.0724 mol × 217.02 g/mol ≈ 15.71 g

Experimental Protocol: Bromination of 2-Aminonicotinic Acid

This protocol is a representative procedure based on established methods for the bromination of aromatic compounds.

Materials:

-

2-Aminonicotinic acid

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of 2-aminonicotinic acid in 100 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

-

Bromine Addition: In a dropping funnel, place 17.6 g (5.6 mL, 0.11 mol) of bromine. Add the bromine dropwise to the stirred solution of 2-aminonicotinic acid over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold deionized water. A precipitate should form.

-

Work-up: Add saturated sodium bisulfite solution dropwise to the mixture until the red-orange color of excess bromine is discharged.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold deionized water.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Table 2: Quantitative Data for the Synthesis of this compound

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 13.8 | 0.1 |

| Bromine | Br₂ | 159.81 | 17.6 | 0.11 |

| Theoretical Yield of this compound | C₆H₅BrN₂O₂ | 217.02 | 21.70 | 0.1 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a key intermediate for pharmaceutical research and development. The detailed experimental protocol, theoretical yield calculations, and workflow visualization offer a solid foundation for the successful laboratory preparation of this compound. Researchers are encouraged to adapt and optimize the provided methodology to suit their specific needs and available resources.

An In-depth Technical Guide to 2-Amino-6-bromonicotinic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-Amino-6-bromonicotinic acid, a key heterocyclic building block in medicinal chemistry. While a definitive discovery timeline remains elusive in publicly accessible literature, its importance as a synthetic intermediate is increasingly recognized, particularly in the development of targeted therapies. This guide details plausible synthetic routes based on established chemical transformations of analogous compounds, outlines its critical role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and presents relevant experimental data and workflows.

Introduction

This compound (CAS No. 1196157-51-3) is a substituted pyridine derivative characterized by an amino group at the 2-position, a bromine atom at the 6-position, and a carboxylic acid at the 3-position. This trifunctional scaffold offers multiple reactive sites for chemical modification, making it a valuable intermediate in the synthesis of complex heterocyclic molecules. Its structural features are particularly suited for generating libraries of compounds for drug discovery, most notably in the field of oncology. While the specific historical details of its initial synthesis are not well-documented, its emergence in chemical supplier catalogs and patent literature points to its utility in contemporary organic synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. This data is primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1196157-51-3 | Supplier Catalogs |

| Molecular Formula | C₆H₅BrN₂O₂ | Supplier Catalogs |

| Molecular Weight | 217.02 g/mol | Supplier Catalogs |

| Appearance | White to off-white powder | Supplier Catalogs |

| Purity | Typically ≥98% | Supplier Catalogs |

| Storage | Store in a cool, dry, well-ventilated area | Supplier Catalogs |

Synthesis and History

A singular "discovery" paper for this compound is not readily identifiable in the scientific literature. Its history is intertwined with the broader development of functionalized nicotinic acid derivatives for use in medicinal chemistry. The synthesis of this specific molecule is not explicitly detailed in many publications, but a plausible and efficient route can be inferred from established methodologies for related compounds.

A likely synthetic pathway involves the transformation of a readily available precursor, 2-amino-6-methylpyridine. This approach, outlined below, consists of two key steps: bromination followed by oxidation.

Plausible Synthesis Pathway

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for analogous transformations and represent a likely method for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-bromo-6-methylpyridine

-

Reagents: 2-Amino-6-methylpyridine, Bromine, Hydrobromic acid (48%), Sodium hydroxide.

-

Procedure: To a solution of 2-amino-6-methylpyridine in aqueous hydrobromic acid, bromine is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours and then neutralized with a sodium hydroxide solution. The product, 2-Amino-6-bromo-6-methylpyridine, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure.

Step 2: Synthesis of this compound

-

Reagents: 2-Amino-6-bromo-6-methylpyridine, Potassium permanganate, Water.

-

Procedure: 2-Amino-6-bromo-6-methylpyridine is suspended in water, and potassium permanganate is added portion-wise. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then filtered to remove manganese dioxide, and the filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Table 2: Hypothetical Quantitative Data for the Synthesis of this compound

| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 1 | 2-Amino-6-bromo-6-methylpyridine | 2-Amino-6-methylpyridine | Br₂, HBr | 80-90 | Not reported |

| 2 | This compound | 2-Amino-6-bromo-6-methylpyridine | KMnO₄ | 60-70 | >250 (decomposes) |

Note: The data in this table is estimated based on typical yields for similar reactions and should be experimentally verified.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic activity. Its utility is particularly prominent in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Role in the Synthesis of PARP Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). The nicotinamide moiety is a core structural feature of many PARP inhibitors, as it mimics the binding of the natural substrate, NAD+. This compound provides a pre-functionalized scaffold that allows for the systematic exploration of the chemical space around this critical pharmacophore.

The amino and carboxylic acid groups can be readily derivatized to introduce various substituents that can interact with specific residues in the PARP active site, thereby modulating potency and selectivity. The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups.

Illustrative Synthetic Workflow for a PARP Inhibitor Precursor

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a PARP inhibitor precursor.

Spectroscopic Profile of 2-Amino-6-bromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-6-bromonicotinic acid (CAS No. 1196157-51-3). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C₆H₅BrN₂O₂

Molecular Weight: 217.02 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | d | 1H | H4 |

| ~6.8 - 7.0 | d | 1H | H5 |

| ~6.5 - 7.0 (broad) | s | 2H | -NH₂ |

| ~12.0 - 13.0 (broad) | s | 1H | -COOH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C7 (-COOH) |

| ~158 - 162 | C2 |

| ~148 - 152 | C6 |

| ~140 - 144 | C4 |

| ~110 - 114 | C5 |

| ~108 - 112 | C3 |

IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1700 - 1650 | Strong | C=O stretch (carboxylic acid) |

| 1620 - 1580 | Medium | N-H bend (amine), C=C stretch (aromatic) |

| 1400 - 1300 | Medium | C-N stretch, O-H bend |

| 1250 - 1150 | Strong | C-O stretch |

| ~700 - 600 | Medium-Strong | C-Br stretch |

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Ion |

| 217/219 | [M+H]⁺ (presence of Br isotopes) |

| 199/201 | [M-H₂O+H]⁺ |

| 172/174 | [M-COOH+H]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 14 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

IR Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Acidify the solution with a small amount of formic acid to promote protonation for positive ion mode analysis.

Acquisition Parameters:

-

Ionization Mode: ESI positive.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Workflow Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Information Derived from Each Spectroscopic Technique.

Commercial Availability and Synthetic Utility of 2-Amino-6-bromonicotinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthetic protocols, and applications of the key chemical intermediate, 2-Amino-6-bromonicotinic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines the significance of this compound as a building block in the synthesis of targeted therapeutics, particularly in the realm of oncology.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities, with pricing contingent on these factors. Below is a summary of representative commercial sources and their offerings.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Key Organics | 78-223 | >97% | 1g | ~$150 |

| 5g | ~$500 | |||

| BLD Pharm | 1196157-51-3 | ≥98% | 1g | ~$100 |

| 5g | ~$350 | |||

| A162957 | A162957 | 97% | 1g | ~$120 |

| 5g | ~$400 | |||

| AbacipharmTech | N/A | 97+% | 1g | $193.02 |

| 5g | $699.08 |

Note: Prices are approximate and subject to change. Please consult the suppliers' websites for the most current information.

Role in Drug Discovery: A Key Building Block for PARP Inhibitors

This compound serves as a crucial structural motif in the synthesis of numerous pharmaceutical agents. Its primary application lies in its role as a key intermediate for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage response (DDR) pathways of cancer cells, leading to synthetic lethality.

The pyridine ring of this compound, substituted with both an amino and a bromo group, provides a versatile scaffold for medicinal chemists. The bromine atom allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The amino and carboxylic acid functionalities offer sites for further chemical modifications to optimize the pharmacological properties of the final drug candidate, including potency, selectivity, and pharmacokinetic profile.

The DNA Damage Response and PARP Inhibition

The DNA damage response is a complex network of signaling pathways that detect and repair DNA lesions, thus maintaining genomic integrity. PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. The inhibition of PARP in these HR-deficient cancer cells leads to an accumulation of unrepaired DSBs, ultimately resulting in cell death—a concept known as synthetic lethality.

dot

Caption: DNA Damage Response and PARP Inhibition Pathway.

Experimental Protocols

Plausible Synthesis of this compound

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations of pyridine derivatives. A potential two-step synthesis starting from commercially available 2,6-dibromopyridine is outlined below.

Step 1: Carboxylation of 2,6-dibromopyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature to facilitate the formation of the Grignard reagent.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 2-3 hours while maintaining the temperature at -78 °C. Alternatively, pour the reaction mixture over an excess of crushed dry ice.

-

Work-up: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-dibromonicotinic acid can be purified by recrystallization or column chromatography.

Step 2: Amination of 2,6-dibromonicotinic acid

-

Reaction Setup: In a sealed tube, combine 2,6-dibromonicotinic acid (1.0 eq), copper(I) oxide (0.1 eq), and an excess of aqueous ammonia.

-

Reaction: Heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M HCl to pH 3-4 to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

dot

Methodological & Application

Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-Amino-6-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-amino-6-aryl-nicotinic acids from 2-amino-6-bromonicotinic acid. These target molecules are significant scaffolds in medicinal chemistry and drug discovery. The protocol addresses the unique challenges presented by this substrate and offers detailed methodologies and troubleshooting guidance.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] The reaction of this compound with various arylboronic acids provides access to a diverse library of 2-amino-6-aryl-nicotinic acids. However, this substrate presents specific challenges due to the presence of multiple functional groups that can interact with the palladium catalyst. The pyridine nitrogen, the amino group, and the carboxylic acid can all coordinate to the palladium center, potentially hindering or deactivating the catalyst.[3] Therefore, careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for a successful transformation.

Challenges and Considerations

-

Catalyst Inhibition: The lone pairs on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[3]

-

Carboxylate Interference: Under basic conditions, the carboxylic acid deprotonates to a carboxylate, which can bind to the palladium center and lead to catalyst deactivation.[3]

-

Substrate Reactivity: 2-substituted pyridines are known to be challenging substrates for Suzuki couplings.[3][4] The electron-donating amino group can further decrease the reactivity of the C-Br bond towards oxidative addition.

-

Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling of the coupling partners.[3][5] Ensuring an inert atmosphere and using stable boronic esters (e.g., pinacol esters) can help minimize these side reactions.[3]

Reaction Scheme & Mechanism

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Given the challenging nature of the substrate, a generalized protocol is provided below. Optimization of the catalyst, ligand, base, and temperature may be required for specific arylboronic acids.

Recommended Reagents and Conditions

The selection of reagents is crucial for overcoming the challenges associated with this substrate. Electron-rich and bulky phosphine ligands are often effective for coupling with 2-bromopyridines as they facilitate the oxidative addition step.[3]

| Component | Reagent/Parameter | Stoichiometry / Value | Rationale & Notes |

| Aryl Halide | This compound | 1.0 eq | The limiting reagent. |

| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 eq | Using a slight excess helps drive the reaction to completion. Pinacol esters can reduce protodeboronation.[3] |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ / Pd(OAc)₂ | 2 - 5 mol% | Pd(PPh₃)₄ can be used directly. Pd₂(dba)₃ or Pd(OAc)₂ must be used with a ligand.[3][6] |

| Ligand | SPhos, XPhos, or P(tBu)₃ | 4 - 10 mol% | Required when using Pd₂(dba)₃ or Pd(OAc)₂. Bulky, electron-rich ligands are preferred.[3][7] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 eq | A strong, non-nucleophilic base is required. K₃PO₄ is often a good choice for sensitive substrates.[3][8] |

| Solvent System | 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O | 4:1 to 10:1 (v/v) | A mixture of an organic solvent and water is typical. The solvent must be thoroughly degassed.[3][6] |

| Temperature | 80 - 110 °C | - | The optimal temperature may vary and should be determined experimentally. |

| Reaction Time | 4 - 24 hours | - | Monitor by TLC or LC-MS for completion. |

Step-by-Step Protocol

The following workflow outlines the key steps for performing the Suzuki coupling reaction.

Caption: Figure 2: Experimental Workflow

Detailed Procedure:

-

Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the combination of palladium source and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the desired 2-amino-6-aryl-nicotinic acid.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use a fresh batch of palladium catalyst and ligand.[5] Increase temperature in 10 °C increments. Ensure boronic acid is fresh and the base is anhydrous. |

| Significant Protodeboronation | Presence of excess water or oxygen; Base-catalyzed decomposition. | Ensure thorough degassing of solvents.[5] Switch to a more stable boronic ester (e.g., pinacol ester).[3] |

| Homocoupling of Boronic Acid | Slow transmetalation step; Suboptimal catalyst system. | Increase the reaction temperature moderately.[3] Screen different ligands; bidentate ligands like dppf can sometimes suppress homocoupling.[3] |

| Decomposition of Starting Material | Reaction temperature is too high. | Lower the reaction temperature.[5] |

| Persistent Low Yield | Catalyst inhibition by the substrate's functional groups. | Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling. The ester can be hydrolyzed post-coupling.[3] |

This document is intended as a guide and may require optimization for specific substrates and laboratory conditions.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 2-Amino-6-bromonicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-Amino-6-bromonicotinic acid, a key scaffold in medicinal chemistry. This document details protocols for common and effective derivatization strategies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, to generate diverse libraries of compounds for drug discovery.

Introduction

This compound is a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of three distinct functional groups—an amino group, a carboxylic acid, and a bromine atom on the pyridine ring—allows for selective and sequential modifications, making it an attractive starting material for generating structurally diverse molecules. Derivatization at these positions can significantly impact the biological activity, physicochemical properties, and pharmacokinetic profiles of the resulting compounds. The exploration of derivatives of 2-aminonicotinic acid has led to the discovery of compounds with a range of biological activities, including antimicrobial and enzyme inhibitory properties.[1][2][3]

Derivatization Strategies

The three primary sites for derivatization of this compound are the bromine atom at the 6-position, the amino group at the 2-position, and the carboxylic acid at the 3-position. The following sections detail protocols for the most common and effective derivatization reactions at these sites.

Suzuki-Miyaura Coupling at the C6-Position

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5][6] This reaction is widely used to introduce a variety of aryl and heteroaryl substituents at the 6-position of the nicotinic acid core.

Experimental Workflow for Suzuki-Miyaura Coupling

References

Application Notes and Protocols for the Use of 2-Amino-6-bromonicotinic Acid in Protein Degrader Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] By bringing the POI and the E3 ligase into proximity, PROTACs hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[4][5][6]

The linker plays a crucial role in PROTAC design, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][] The composition, length, and attachment points of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[8]

This document provides detailed application notes and protocols for the proposed use of 2-Amino-6-bromonicotinic acid as a versatile building block in the synthesis of novel protein degraders. While direct literature examples of its incorporation into PROTACs are currently limited, its chemical functionalities offer a unique opportunity for creating diverse and effective degraders. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce a variety of linker moieties or protein of interest (POI) ligands. The amino and carboxylic acid groups provide orthogonal handles for amide bond formation, enabling the attachment of the E3 ligase ligand or the other part of the bifunctional molecule.

Application of this compound in PROTAC Synthesis

This compound can be strategically employed as a rigid core within the linker or as a scaffold for one of the ligands in a PROTAC. Its pyridine ring can provide conformational constraint, which may be advantageous for pre-organizing the binding moieties for optimal ternary complex formation.

Key Features for PROTAC Synthesis:

-

Orthogonal Reactivity: The bromine atom, amino group, and carboxylic acid offer three distinct points for chemical modification, allowing for a modular and flexible synthetic approach.

-

Scaffold Rigidity: The pyridine core can introduce a degree of rigidity into the linker, which can be beneficial for optimizing the geometry of the ternary complex.

-

Versatility in Linker Design: The bromine atom can be functionalized through various cross-coupling reactions to attach different linker types, including polyethylene glycol (PEG) chains, alkyl chains, or more complex chemical entities.[1][9]

Experimental Protocols

The following are proposed, detailed protocols for the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) using this compound. These protocols are based on established synthetic methodologies for PROTACs.

Protocol 1: Synthesis of a PROTAC with this compound as a Linker Core

This protocol outlines a convergent synthetic strategy where the this compound core is first functionalized with a linker, followed by sequential attachment of the E3 ligase ligand (Pomalidomide) and the POI ligand (JQ1 derivative).

Materials:

-

This compound

-

(Triphenylphosphine)palladium(0)

-

Appropriate boronic acid or ester for the linker (e.g., a PEGylated boronic acid)

-

Pomalidomide derivative with a free amine

-

JQ1 derivative with a carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Standard solvents and reagents for organic synthesis

Procedure:

-

Protection of Functional Groups (if necessary): Depending on the linker and coupling strategies, the amino and carboxylic acid groups of this compound may need to be protected using standard protecting group chemistry.

-

Suzuki-Miyaura Cross-Coupling:

-

In a nitrogen-flushed flask, dissolve the protected this compound (1 equivalent), the boronic acid linker (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents) in a suitable solvent system (e.g., dioxane/water).

-

Add a base such as potassium carbonate (3 equivalents).

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by LC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water. Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

-

Deprotection: Remove the protecting groups to liberate the amino and carboxylic acid functionalities.

-

Amide Coupling with E3 Ligase Ligand:

-

Dissolve the product from step 3 (1 equivalent) and an amine-functionalized Pomalidomide derivative (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction at room temperature for 4-12 hours (monitor by LC-MS).

-

Work up the reaction by diluting with ethyl acetate and washing with saturated sodium bicarbonate and brine.

-

Dry the organic layer and concentrate. Purify by chromatography.

-

-

Amide Coupling with POI Ligand:

-

Dissolve the product from step 4 (1 equivalent) and a carboxylic acid-functionalized JQ1 derivative (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir at room temperature until completion (monitor by LC-MS).

-

Purify the final PROTAC using preparative HPLC.

-

Protocol 2: Western Blotting for Protein Degradation

This protocol is to quantify the reduction in cellular BRD4 protein levels following treatment with the synthesized PROTAC.[10][11]

Procedure:

-

Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., HeLa or 22Rv1) in 6-well plates to achieve 70-80% confluency.[5]

-

Prepare serial dilutions of the PROTAC in fresh culture medium. Ensure the final DMSO concentration is below 0.1%.

-

Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.[5]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody for BRD4 and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities for BRD4 and the loading control.

-

Normalize the BRD4 intensity to the loading control intensity for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[10]

-

Data Presentation

The following tables summarize representative quantitative data for well-characterized BRD4 and BTK PROTACs. This data is provided for illustrative purposes to guide researchers in the expected performance of newly synthesized degraders.

Table 1: Degradation Potency and Efficacy of BRD4 PROTACs

| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |

| dBET6 | CRBN | MDA-MB-231 | 60 | >95 | [12] |

| ARV-825 | CRBN | LNCaP | 7.36 | >98 | [11] |

| MZ1 | VHL | HeLa | ~100 | ~90 | [13] |

| Compound 34 | CRBN | MDA-MB-231 | 60 | >95 | [12] |

| Compound 37 | CRBN | MDA-MB-231 | 62 | >95 | [12] |

Table 2: Degradation Potency and Efficacy of BTK PROTACs

| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |

| NC-1 | CRBN | Mino | 2.2 | 97 | [14] |

| RC-3 | CRBN | Mino | 24 | 98 | [14] |

| PTD10 | CRBN | Ramos | 0.5 | >95 | [15] |

| DD-03-171 | CRBN | MCL cells | 5.1 | >95 | [16] |

Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rndsystems.com [rndsystems.com]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Amino-6-bromonicotinic Acid with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields and stereospecificity. In the realm of medicinal chemistry and drug discovery, the synthesis of substituted nicotinic acid derivatives is of significant interest, as this scaffold is present in numerous biologically active molecules.[1][2]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Amino-6-bromonicotinic acid with a variety of boronic acids. This reaction facilitates the synthesis of 2-amino-6-aryl-nicotinic acid derivatives, which are valuable building blocks for the development of novel therapeutic agents.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired 2-amino-6-aryl-nicotinic acid and regenerating the palladium(0) catalyst.

Challenges in the Suzuki coupling of substrates like this compound can arise from the coordinating effects of the pyridine nitrogen and the carboxylate group, which can potentially inhibit the palladium catalyst. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial for a successful transformation.

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound and analogous bromopyridine derivatives with various boronic acids. The data has been compiled from literature sources and serves as a guide for expected outcomes.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | Moderate |

| 2 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 64 |

| 3 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | 92[3] |

| 4 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | 95[3] |

| 5 | Aryl Bromide | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |

| 6 | 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | 95[4] |

| 7 | 9-Benzyl-6-chloropurine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | 89[5] |

| 8 | 9-Benzyl-6-chloropurine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | 66[5] |

Note: Yields are for isolated products. The data for entries 1 and 2 are for a structurally related benzothiazole system, while entries 3-5 are for other substituted bromopyridines, providing a strong indication of expected performance for the title reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific boronic acids.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water (4:1 v/v) or DMF)

-